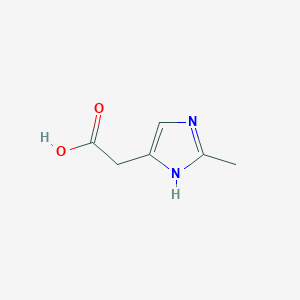

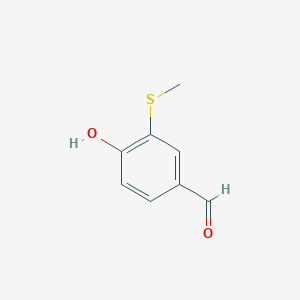

4-Hydroxy-3-(methylsulfanyl)benzaldehyde

Overview

Description

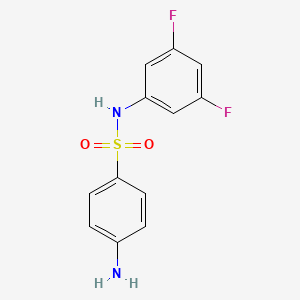

4-Hydroxy-3-(methylsulfanyl)benzaldehyde is a chemical compound with the CAS Number: 175397-21-4 . It has a molecular weight of 168.22 and its IUPAC name is this compound . It is usually in the form of a powder .

Molecular Structure Analysis

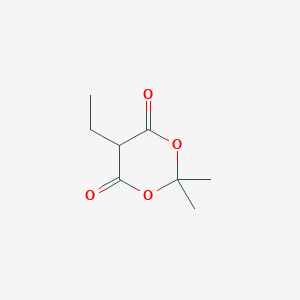

The InChI code for this compound is 1S/C8H8O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 168.22 .Scientific Research Applications

Synthesis and Chemical Reactions

4-Hydroxy-3-(methylsulfanyl)benzaldehyde serves as a key intermediate in various chemical syntheses. For instance, its reactivity with different compounds enables the formation of complex molecules. An example includes its involvement in the synthesis of 3,4,5-trimethoxy benzaldehyde, showcasing its utility in creating derivatives through substitution reactions (Yangyu Feng, 2002). Moreover, its selective protection of hydroxyl groups has been explored to facilitate further chemical modifications, as demonstrated in the regioselective protection of 3,4-dihydroxy-benzaldehyde (G. Plourde & R. R. Spaetzel, 2002).

Biocompatible Chemosensors

This compound also finds applications in the development of biocompatible chemosensors. Researchers have synthesized and characterized compounds that act as fluorescent chemosensors for pH, useful for distinguishing between normal and cancer cells. These chemosensors exhibit significant fluorescence intensity changes in response to pH variations, making them potent tools for biological and medical research (Tanumoy Dhawa et al., 2020).

Solid Phase Organic Synthesis

In the realm of solid phase organic synthesis, derivatives of this compound have been explored as linkers. These linkers facilitate the attachment of various compounds to solid supports, enabling subsequent chemical transformations and purifications. This application is pivotal in streamlining the synthesis of complex molecules, particularly in pharmaceutical and biotechnological contexts (E. Swayze, 1997).

Crystal Growth and NLO Properties

Additionally, the structural analogs of this compound, such as vanillin, have been studied for their potential in crystal growth for second harmonic generation applications. This research underscores the importance of such compounds in the development of materials with specialized optical properties, suitable for applications in laser technology and optical communication (O. P. Singh et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary targets of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde are currently unknown . This compound is a relatively new substance and research into its specific targets is ongoing .

Pharmacokinetics

The compound’s impact on bioavailability is also unknown at this time .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels .

properties

IUPAC Name |

4-hydroxy-3-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCCVYXEGMAEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00775802 | |

| Record name | 4-Hydroxy-3-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00775802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175397-21-4 | |

| Record name | 4-Hydroxy-3-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00775802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-](/img/structure/B3048503.png)

![4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel-](/img/structure/B3048520.png)